molecular formula C13H15ClN4O2 B497357 N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide CAS No. 898644-20-7

N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B497357
CAS No.: 898644-20-7
M. Wt: 294.74g/mol
InChI Key: XAQVHGSPZMCWCS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chloro-substituted methoxyphenyl group and a triazole ring, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 5-chloro-2-methoxyaniline with a suitable acylating agent to form an intermediate amide.

    Introduction of the Triazole Ring: The intermediate is then reacted with a triazole derivative under conditions that facilitate the formation of the triazole ring. This step may involve the use of catalysts and specific solvents to ensure high yield and purity.

    Final Coupling: The final step involves coupling the triazole-containing intermediate with a butanoyl chloride or a similar reagent to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of automated systems and real-time monitoring ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide exerts its effects involves interactions with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance binding affinity and selectivity towards these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: Similar structure but with a shorter carbon chain.

    N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)pentanamide: Similar structure but with a longer carbon chain.

    N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, in particular, distinguishes it from many other compounds and contributes to its versatility in research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(1,2,4-triazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2/c1-9(18-8-15-7-16-18)5-13(19)17-11-6-10(14)3-4-12(11)20-2/h3-4,6-9H,5H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQVHGSPZMCWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=C(C=CC(=C1)Cl)OC)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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